molecular formula C10H10BrNO B12877266 2-(Bromomethyl)-7-ethylbenzo[d]oxazole

2-(Bromomethyl)-7-ethylbenzo[d]oxazole

Cat. No.: B12877266
M. Wt: 240.10 g/mol
InChI Key: IIOGFJDIWXNITO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-ethylbenzo[d]oxazole is a benzo[d]oxazole derivative offered as a chemical building block for research applications. Compounds within this class are frequently utilized in medicinal chemistry and materials science due to their versatility as synthetic intermediates . Research Applications: This compound serves as a key intermediate in organic synthesis. The bromomethyl group is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures . Similar halogenated benzoxazole scaffolds are investigated in pharmacological research for their potential antimicrobial and anticancer properties . In materials science, such structures are explored for developing advanced polymers and liquid crystals . Handling and Safety: As a brominated compound, careful handling is required. Please consult the Safety Data Sheet for detailed hazard and handling information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(bromomethyl)-7-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6H2,1H3

InChI Key

IIOGFJDIWXNITO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 7-ethylbenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole often involves continuous-flow processes to enhance efficiency and yield. These processes may include the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to produce the desired oxazole derivative .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used.

    Oxidation: Potassium permanganate, chromic acid, and ozone are typical oxidizing agents.

    Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

Major Products Formed

    Substitution: Various substituted benzoxazole derivatives.

    Oxidation: Open-chain isocyanides and other oxidized products.

    Reduction: Reduced benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-ethylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind to a wide range of receptors and enzymes through non-covalent interactions. This binding can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity: The bromomethyl group at position 2 in 2-(bromomethyl)-7-ethylbenzo[d]oxazole enhances electrophilicity, making it a reactive site for nucleophilic substitution (e.g., Suzuki coupling or alkylation). This contrasts with 7-bromo-2-methylbenzo[d]oxazole, where the methyl group is inert, limiting its utility in further functionalization .

Applications: Compounds like 2-(1H-indol-7-yl)benzo[d]oxazole are used in organoboron complexes for cell imaging due to their tunable fluorescence . In contrast, brominated derivatives (e.g., 7-bromo-2-methylbenzo[d]oxazole) are primarily synthetic intermediates . The bromomethyl group in 2-(bromomethyl)benzo[d]oxazole enables photolytic cleavage, suggesting applications in light-triggered drug delivery systems .

Synthetic Challenges :

  • Introducing multiple substituents (e.g., bromomethyl and ethyl) requires precise control to avoid side reactions. For example, the synthesis of 2-(1H-indol-7-yl)benzo[d]oxazole involves triphenylboron to stabilize the heterocyclic core during complexation .

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